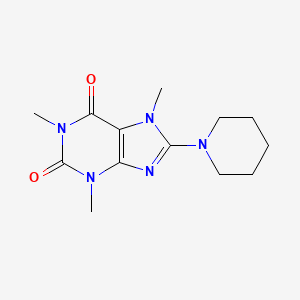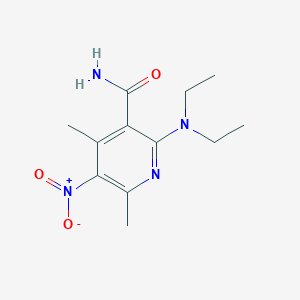![molecular formula C14H28N2O B4962663 (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. It was first synthesized in 1999 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, its potential as a research chemical has also been explored, especially in the field of neuroscience.
Wirkmechanismus
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. This leads to a dissociative state where the user feels detached from their surroundings and experiences altered perceptions of reality. (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine also affects the release and reuptake of dopamine and serotonin, which can contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine can cause a range of physiological and biochemical effects, including increased heart rate and blood pressure, pupil dilation, and altered body temperature. It can also cause a range of psychological effects, including euphoria, dissociation, and hallucinations. Long-term use of (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has been associated with cognitive impairment, memory loss, and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has several advantages as a research chemical, including its ability to selectively target the NMDA receptor and its potential as a tool for studying the mechanisms of dissociation and hallucination. However, its recreational use and potential for abuse limit its availability and usefulness in scientific research.
Zukünftige Richtungen
There are several potential future directions for research involving (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, including its use as a tool for studying the neurobiology of dissociation and its potential as a therapeutic agent for psychiatric disorders. However, further research is needed to fully understand the effects and potential applications of (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine.
Synthesemethoden
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine can be synthesized through a multi-step process involving the reaction of cyclohexanone with nitroethane, reduction of the nitro group, and subsequent reaction with morpholine and methylamine. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to other dissociative drugs like ketamine and phencyclidine (PCP). (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has also been shown to affect other neurotransmitter systems, including dopamine and serotonin.
Eigenschaften
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13-4-2-5-14(12-13)15-6-3-7-16-8-10-17-11-9-16/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZRGHLGFPUBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)

![ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)

![4-butoxy-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4962695.png)